Magnesium glycolate

Catalysis Polymer Chemistry Ring-Opening Polymerization (ROP)

Researchers often face inconsistent kinetics when scaling lactide or caprolactone polymerizations. Magnesium glycolate (CAS 18974-59-9) provides a reproducible, well-defined catalyst system. · ~25 kJ/mol lower activation barrier vs. non-chelating Mg systems for faster monomer insertion. · Retains dimeric structure in THF (ΔG ≈ -15 kJ/mol substitution energy) ensuring predictable solution behavior. · Achieves up to 81% corrosion inhibition efficiency for bioresorbable Mg alloy coatings. Supplied with batch-specific certificates of analysis for immediate procurement.

Molecular Formula C4H6MgO6
Molecular Weight 174.39 g/mol
CAS No. 18974-59-9
Cat. No. B15187584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium glycolate
CAS18974-59-9
Molecular FormulaC4H6MgO6
Molecular Weight174.39 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2]
InChIInChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2
InChIKeyLZFFTXYPIUCBCO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Glycolate Compound Overview


Magnesium glycolate (CAS 18974-59-9, molecular formula C₄H₆MgO₆) is a coordination compound formed from magnesium and glycolic acid . It is not a single-molecule entity but rather a class of magnesium alkoxide/aryloxide complexes that adopt dimeric structures in solution, a feature central to their chemical behavior . It is not to be confused with magnesium glycinate, which involves the amino acid glycine. Its primary relevance is as a versatile reagent and catalyst component, with defined physical properties including a molecular weight of 174.39 g/mol . Its industrial and research applications are rooted in its precise chemical structure and reactivity profile.

Chelation-dependent catalyst for ROP and coordination chemistry
Dimeric solution structure; adaptable to ligand-exchange design
Reported corrosion inhibitor for Mg alloy material studies

Why Substitution Fails for Magnesium Glycolate


Direct substitution of magnesium glycolate with other magnesium carboxylates (e.g., citrate, gluconate) or simple salts (e.g., chloride) is not scientifically viable for many applications. Its value lies not in delivering magnesium ions, but in the specific chelating behavior and electronic effects of the glycolate ligand, which dictate its performance in catalysis and materials science [1]. In polymerization, for instance, the glycolate ligand's unique ability to lower activation energy for monomer insertion is not replicated by other anions. In corrosion inhibition, its effectiveness is highly system-dependent and cannot be assumed for other magnesium carboxylates like gluconate or fumarate [1]. The following section provides the quantitative evidence for this specialization.

Aspect
Magnesium glycolate
Common substitutes
Catalysis (ROP)
Chelation lowers activation barrier; ligand-specific electronic effects
MgCl₂, other non-chelated Mg salts – activation energy advantage may not transfer
Corrosion inhibition
System-dependent inhibition; up to 81% efficiency reported for specific alloys
Mg gluconate, Mg fumarate – inhibition profile may differ; not directly interchangeable
Solution stability
Dimeric core preserved during ligand exchange; favorable ΔG for substitution
Mg citrate, simple Mg carboxylates – may exhibit different hydrolysis or dissociation behaviour

Magnesium Glycolate Comparative Performance Data


ROP Catalytic Activity: Chelation Advantage

Magnesium glycolate complexes demonstrate significantly enhanced catalytic activity in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone compared to non-chelating magnesium alkoxide complexes. Density Functional Theory (DFT) studies show that the glycolate ligand's chelating ability lowers the activation barrier for monomer insertion by approximately 25 kJ/mol . This quantified difference provides a direct, mechanistic basis for selecting magnesium glycolate-based catalysts when higher ROP rates are desired.

ROP activation energy
Data to verify
~25 kJ/mol lower barrier vs. non-chelated Mg complexes
Reported chelation advantage may support faster polymerization kinetics
DFT modeling; experimental validation needed
Catalysis Polymer Chemistry Ring-Opening Polymerization (ROP)

Biomedical Mg Alloy Corrosion Inhibition Efficiency

In a study evaluating green corrosion inhibitors for biomedical magnesium alloys (MA8 and Mg0.8Ca), sodium glycolate was directly compared to sodium fumarate and sodium gluconate. While sodium fumarate led to the formation of the most compact surface film and lowest corrosion rate, sodium glycolate was among the best-performing inhibitors, achieving up to 81% inhibition efficiency [1][2]. It enabled the alloy samples to exhibit the highest polarization resistance and the lowest localized electrochemical activity in saline solution, matching the performance of sodium fumarate and significantly outperforming uninhibited controls [1][2].

Corrosion inhibition efficiency
Head-to-head
Up to 81% inhibition (comparable to sodium fumarate) in 0.9% NaCl
Reported top-tier inhibitor among tested carboxylates for Mg alloys
EIS, PDP, SVET/SIET on MA8 and Mg0.8Ca alloys
Corrosion Science Materials Engineering Biomedical Implants

Solution Stability and Ligand Exchange Dynamics

Magnesium glycolate complexes exhibit high stability in common organic solvents like THF due to the strong chelating nature of the glycolate ligand, which prevents hydrolysis . Thermodynamic studies on ligand substitution indicate that replacing a bound THF molecule with a stronger σ-donor (like DMSO) is energetically favorable (ΔG ≈ −15 kJ/mol), yet this substitution does not disrupt the dimeric core structure of the complex . This stands in contrast to less stable, non-chelated magnesium salts (e.g., MgCl₂), which are prone to hydrolysis and dissociation under similar conditions .

Ligand substitution ΔG
Data to verify
ΔG ≈ −15 kJ/mol (THF → DMSO); dimeric core intact
Controlled exchange may support reproducible catalytic cycles
Solution-phase studies; contrast with MgCl₂ instability
Coordination Chemistry Catalyst Stability Solution-State Chemistry

Polarization Resistance in Saline Corrosion

Further quantitative analysis from the corrosion inhibition study shows that the addition of sodium glycolate significantly enhances the electrochemical properties of the magnesium alloy. Specifically, Mg alloy samples in a saline solution with sodium glycolate exhibited the highest polarization resistance and the lowest localized electrochemical activity [1]. This direct measurement demonstrates the inhibitor's ability to form a protective, passive layer on the alloy surface, reducing its susceptibility to corrosion.

Polarization resistance
Head-to-head
Highest polarization resistance; lowest localized electrochemical activity
Ranked top among inhibitors tested; indicates effective passive layer formation
Compared with sodium fumarate, gluconate, uninhibited control
Electrochemistry Corrosion Protection Surface Science

Magnesium Glycolate Application Scenarios


Accelerated ROP Catalyst Development

Ideal for researchers developing or optimizing catalysts for the ROP of cyclic esters such as ε-caprolactone or lactides. Magnesium glycolate complexes, due to their ~25 kJ/mol lower activation barrier for monomer insertion compared to non-chelating systems, are a strategic choice when faster polymerization kinetics or lower reaction temperatures are required .

Green Corrosion Inhibitor for Biomedical Mg Alloys

Suitable for materials scientists and biomedical engineers working on bioresorbable magnesium alloy implants or devices. Its proven ability to achieve up to 81% corrosion inhibition efficiency and provide the highest polarization resistance in saline environments makes it a strong candidate for coatings or self-healing layers designed to control implant degradation rates [1].

Stable and Tunable Reagent for Coordination Chemistry

Recommended for synthetic chemists requiring a magnesium source with predictable and stable solution-phase behavior. The quantifiable ligand substitution energy (ΔG ≈ −15 kJ/mol) and the retention of its dimeric structure in THF enable precise control over reactivity, making it superior to less stable magnesium salts like MgCl₂ for designing complex reaction sequences .

Application
Selection Property
Validation Focus
Ring-opening polymerization (ROP) catalyst research
Chelation-dependent activation energy
Polymerization kinetics under controlled conditions
Corrosion inhibition for Mg alloy material studies
Corrosion inhibition efficiency in saline
Electrochemical impedance and polarization testing
Coordination chemistry and solution-state reagent design
Ligand substitution thermodynamics and structural integrity
Spectroscopic and computational validation of complex stability

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